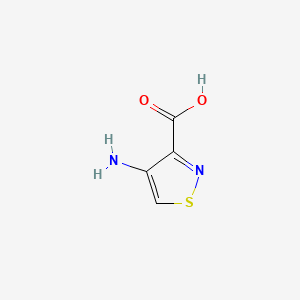

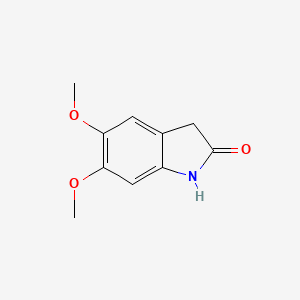

5,6-Dimethoxyindolin-2-one

Vue d'ensemble

Description

5,6-Dimethoxyindolin-2-one, also known as 5,6-DMIO, is a chemical compound that has attracted considerable interest in recent years due to its unique physical, chemical, and biological properties. It is used for research purposes .

Synthesis Analysis

The synthesis of 5,6-Dimethoxyindolin-2-one involves the use of iron and acetic acid at 20℃ for 1 hour under heating or reflux conditions . The process involves the suspension of 3,4-Dimethoxy-2-nitro-phenylacetic acid in glacial acetic acid, which is then added with powdered iron in two equal portions . The mixture is refluxed, and after 30 minutes, the reaction is complete . The resulting solid is suspended in chloroform, filtered, and dried to obtain the final product .Applications De Recherche Scientifique

Host-Microbiota Interaction Studies

5,6-Dimethoxyindolin-2-one: is a derivative of indole, which plays a crucial role in host-microbiota interactions . Research has shown that indole and its derivatives, including 5,6-Dimethoxyindolin-2-one , can act as signaling molecules within the gut microbiota, influencing various physiological processes. These compounds are being studied for their potential as biomarkers for diseases and their role in the metabolism and distribution within biological systems.

Anticancer Drug Development

The indolin-2-one scaffold, to which 5,6-Dimethoxyindolin-2-one belongs, is a promising pharmacophore in the design of new VEGFR-2 inhibitors . These inhibitors are crucial in anticancer therapy as they target the vascular endothelial growth factor receptor, which is implicated in tumor growth and metastasis. The modification of 5,6-Dimethoxyindolin-2-one could lead to potent anticancer agents.

Anti-Inflammatory Applications

Indolin-2-one derivatives have shown significant anti-inflammatory activity . Specifically, compounds like 5,6-Dimethoxyindolin-2-one can inhibit the production of pro-inflammatory cytokines and mediators, making them potential candidates for the development of new anti-inflammatory drugs.

Pharmacological Modulation of Platelet Functions

Derivatives of indolin-2-one, including 5,6-Dimethoxyindolin-2-one , have been investigated for their pharmacological actions on platelet functions and thrombus formation . These studies are crucial for developing new therapeutic agents that can prevent thrombosis with minimal side effects.

Material Science: Eumelanin Synthesis

In material science, 5,6-Dimethoxyindolin-2-one serves as a precursor for the synthesis of eumelanin-inspired small molecules . Eumelanin is a natural pigment with potential applications in organic electronics and bioelectronics. The compound’s ability to form various small molecule models makes it valuable for understanding complex polymeric systems.

Chemical Synthesis: Heterocyclic Building Blocks

5,6-Dimethoxyindolin-2-one: is used as a building block in the synthesis of complex heterocyclic compounds . Its role in the downstream synthetic routes of various chemicals highlights its importance in the field of synthetic organic chemistry.

Safety and Hazards

Mécanisme D'action

Target of Action

A study on a similar compound, indolin-2-one nitroimidazole, revealed that it targets topoisomerase iv, an essential enzyme for dna replication .

Mode of Action

Indolin-2-one nitroimidazole, a related compound, has been shown to inhibit topoisomerase iv . This inhibition disrupts DNA replication, leading to cell death . The compound also undergoes in vivo reduction, forming reactive radicals that damage DNA and proteins .

Biochemical Pathways

The related compound, indolin-2-one nitroimidazole, affects the dna replication pathway by inhibiting topoisomerase iv .

Result of Action

The related compound, indolin-2-one nitroimidazole, causes dna damage and disrupts dna replication, leading to cell death .

Propriétés

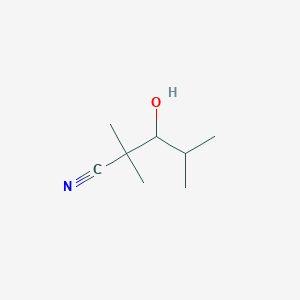

IUPAC Name |

5,6-dimethoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-8-3-6-4-10(12)11-7(6)5-9(8)14-2/h3,5H,4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVNTBICDDRBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278796 | |

| Record name | 5,6-dimethoxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxyindolin-2-one | |

CAS RN |

6286-64-2 | |

| Record name | MLS002638119 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethoxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)